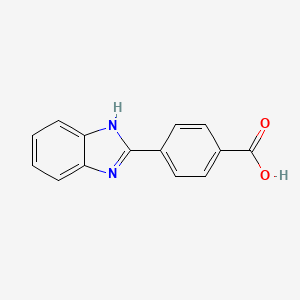

4-(1h-Benzimidazol-2-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZBLZRCSSUXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353952 | |

| Record name | 4-(1h-benzimidazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66631-29-6 | |

| Record name | 4-(1h-benzimidazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1H-Benzimidazol-2-yl)benzoic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-Benzimidazol-2-yl)benzoic acid is a heterocyclic compound that has garnered significant interest in the scientific community. Its rigid structure, combining a benzimidazole core with a benzoic acid moiety, makes it a versatile building block in medicinal chemistry and materials science. The benzimidazole scaffold is a recognized "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets. The addition of the carboxylic acid group provides a convenient handle for further chemical modifications and for anchoring the molecule within larger supramolecular structures. This guide provides a comprehensive overview of the synthesis, structural characteristics, and key properties of this compound, offering valuable insights for its application in research and development.

Molecular Structure and Characterization

The structural integrity of this compound is the foundation of its chemical behavior and utility. A thorough characterization using various analytical techniques is essential to confirm its identity and purity.

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂O₂ | PubChem[1] |

| Molecular Weight | 238.24 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Melting Point | >300 °C | (Typical for this class of compounds) |

| Boiling Point | 508.5 ± 52.0 °C (Predicted) | Sigma-Aldrich[2] |

Spectroscopic Data:

A complete spectroscopic analysis is crucial for the unambiguous identification of this compound.

-

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzimidazole and benzoic acid rings, as well as the N-H proton of the imidazole ring. A broad singlet for the carboxylic acid proton will also be present. The aromatic region will likely display complex multiplets due to proton-proton coupling. The N-H proton of the benzimidazole ring typically appears as a broad singlet at a downfield chemical shift (around 12-13 ppm).

-

¹³C NMR Spectroscopy (DMSO-d₆, 100 MHz): The carbon NMR spectrum will show signals for all 14 carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The aromatic carbons will resonate in the range of 110-150 ppm. Specific assignments can be made using 2D NMR techniques like HSQC and HMBC.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (imidazole): A sharp to broad band around 3400-3200 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1680 cm⁻¹.

-

C=N stretch (imidazole): A band around 1620-1580 cm⁻¹.

-

Aromatic C=C and C-H stretches: Multiple bands in the regions of 1600-1450 cm⁻¹ and 3100-3000 cm⁻¹, respectively.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 238. The fragmentation pattern will likely involve the loss of water (H₂O) from the carboxylic acid, followed by the loss of carbon monoxide (CO). Fragmentation of the benzimidazole ring is also possible.[3]

Synthesis of this compound

The most common and direct method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg condensation.[4] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.

Reaction Scheme:

Figure 2: Phillips-Ladenburg synthesis of this compound.

Experimental Protocol: Phillips-Ladenburg Condensation

This protocol is a representative procedure based on the general principles of the Phillips-Ladenburg reaction for similar benzimidazole syntheses.[5][6] Optimization may be required for specific laboratory conditions.

Materials:

-

o-Phenylenediamine

-

4-Carboxybenzaldehyde or Terephthalic acid

-

Polyphosphoric acid (PPA) or 4N Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethanol or Methanol for recrystallization

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-phenylenediamine (1.0 eq) and 4-carboxybenzaldehyde (1.0 eq).

-

Acid Catalyst: Slowly add polyphosphoric acid (PPA) as the solvent and catalyst. Alternatively, a mineral acid like 4N HCl can be used, and the reaction can be performed in a suitable high-boiling solvent.

-

Heating: Heat the reaction mixture to 150-200 °C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will cause the product to precipitate.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, methanol, or an ethanol/water mixture to yield pure this compound.

-

Drying: Dry the purified product in a vacuum oven.

Causality Behind Experimental Choices:

-

Acid Catalyst: The acidic medium is crucial for protonating the carbonyl group of the carboxylic acid (or aldehyde), making it more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. PPA serves as both a catalyst and a dehydrating agent, driving the reaction towards the cyclized product.

-

High Temperature: The condensation and subsequent cyclization/aromatization steps require significant activation energy, hence the need for elevated temperatures.

-

Neutralization: The product is often protonated in the acidic reaction mixture. Neutralization deprotonates the benzimidazole nitrogen and the carboxylic acid (if it was protonated), leading to the precipitation of the neutral product, which is typically less soluble in water.

-

Recrystallization: This is a standard purification technique for solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point to ensure good recovery of pure crystals upon cooling.

Applications in Research and Development

The unique structural features of this compound make it a valuable molecule in several areas of chemical and pharmaceutical research.

1. Medicinal Chemistry and Drug Discovery:

The benzimidazole core is a key pharmacophore in numerous FDA-approved drugs. The presence of the carboxylic acid group in this compound allows for its use as a versatile intermediate for the synthesis of more complex drug candidates. It can be readily converted to esters, amides, and other derivatives to explore structure-activity relationships (SAR).

-

Anticancer Agents: Benzimidazole derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of topoisomerase, tubulin polymerization, and protein kinases.[5] The carboxylic acid functionality can be used to attach the benzimidazole scaffold to other pharmacophores or targeting moieties.

-

Antimicrobial Agents: The benzimidazole ring is also found in several antimicrobial agents. Derivatives of this compound can be synthesized and screened for their activity against a range of bacterial and fungal pathogens.[5]

2. Materials Science: Metal-Organic Frameworks (MOFs):

The bifunctional nature of this compound, with its coordinating nitrogen atoms in the imidazole ring and the carboxylate group, makes it an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs).[7][8]

Figure 3: Role of this compound in MOF synthesis.

MOFs are crystalline materials with high porosity and surface area, making them attractive for applications in:

-

Gas Storage and Separation: The tunable pore size and chemical environment within MOFs can be designed for the selective adsorption and storage of gases like hydrogen, carbon dioxide, and methane.

-

Catalysis: The metal nodes or the organic linkers within the MOF structure can act as catalytic sites for various chemical reactions.

-

Sensing: The photoluminescent properties of some MOFs can be modulated by the presence of specific analytes, leading to the development of chemical sensors.

Conclusion

This compound is a molecule of significant scientific interest, possessing a unique combination of structural features that make it a valuable tool for researchers in drug discovery and materials science. Its synthesis via the well-established Phillips-Ladenburg condensation is straightforward, and its dual functionality allows for a wide range of chemical modifications. As the demand for novel therapeutics and advanced materials continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for new innovations and discoveries.

References

-

Dai, W., et al. (2008). 4-(1H-Benzimidazol-2-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1017. Available from: [Link].

-

ResearchGate. 1H-13C NMR Spectrum of 4-((3,5-di(1H-benzimidazol-2-yl)phenylimino)methyl)benzoic acid (BIM-PMBA). Available from: [Link].

-

PubChem. This compound. Available from: [Link].

-

PubChem. 4-(1H-benzimidazol-1-ylmethyl)benzoic acid. Available from: [Link].

-

PubChem. 4-(1H-1,2,3-triazol-1-yl)benzoic acid. Available from: [Link].

-

ResearchGate. Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. Available from: [Link].

-

ChemSynthesis. methyl 4-(1H-benzimidazol-2-yl)benzoate. Available from: [Link].

-

Oriental Journal of Chemistry. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Available from: [Link].

-

HMDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Available from: [Link].

-

CoLab. Phillips‐Ladenburg Benzimidazole Synthesis. Available from: [Link].

-

SpectraBase. 4-(1H-benzimidazol-2-ylsulfanyl)benzoic acid. Available from: [Link].

-

precisionFDA. 4-(1H-BENZIMIDAZOL-2-YLMETHYL(METHANOYL)AMINO)BENZOIC ACID. Available from: [Link].

-

Arabian Journal of Chemistry. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Available from: [Link].

-

Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link].

-

SciSpace. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Available from: [Link].

-

ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Available from: [Link].

-

SpectraBase. Benzoic acid, 4-(1H-benzimidazol-2-yl)-. Available from: [Link].

-

ResearchGate. 4-(Imidazol-1-yl)benzoic acid. Available from: [Link].

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Available from: [Link].

-

PubMed. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Available from: [Link].

-

ResearchGate. The Phillips–Ladenburg imidazole synthesis. Available from: [Link].

-

ResearchGate. Major fragmentation modes of ionized 4-(n-heptyl)benzoic acid [Fig. 74(e)]. Available from: [Link].

-

PMC. [1H-benzimidazol-2-yl]benzoic acid methanol solvate. Available from: [Link].

-

PubMed Central. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Available from: [Link].

-

ResearchGate. (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link].

-

Dalton Transactions. Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: syntheses and structures of metal(ii) complexes. Available from: [Link].

-

Rutgers University. 2022 Publications - Department of Chemistry and Chemical Biology. Available from: [Link].

Sources

- 1. This compound | C14H10N2O2 | CID 759419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. scispace.com [scispace.com]

- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-(1H-Benzimidazol-2-yl)benzoic Acid (CAS 66631-29-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-Benzimidazol-2-yl)benzoic acid, registered under CAS number 66631-29-6, is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This molecule incorporates the benzimidazole scaffold, a privileged structure in drug discovery, fused with a benzoic acid moiety. This unique combination of functional groups imparts a versatile chemical reactivity and a wide range of biological activities, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its burgeoning applications in drug development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for research and development. This compound is consistently and correctly identified by its CAS number 66631-29-6 across major chemical databases and suppliers.

IUPAC Name: this compound[1][2]

Synonyms: Benzoic acid, 4-(1H-benzimidazol-2-yl)-[1]

Molecular Formula: C₁₄H₁₀N₂O₂[1][3]

Molecular Weight: 238.24 g/mol [1]

The structure of this compound, characterized by a benzimidazole ring linked at its 2-position to a benzoic acid ring at the 4-position, is depicted below:

Figure 1: Chemical structure of this compound.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing aspects from reaction conditions to formulation.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [1][3] |

| Molecular Weight | 238.24 g/mol | [1] |

| Physical Form | Solid | [4] |

| Boiling Point | 508.5 ± 52.0 °C at 760 mmHg (Predicted) | [4] |

| Melting Point | >300 °C | |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water and non-polar organic solvents. | General chemical knowledge |

| pKa | Not experimentally determined. The carboxylic acid moiety is expected to have a pKa around 4-5, while the benzimidazole N-H is weakly acidic. | General chemical knowledge |

| LogP | 2.8 (Computed) | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of a compound.

-

¹³C NMR Spectroscopy: Spectral data for this compound is available in public databases, which can be used for structural confirmation.[1][5]

-

Mass Spectrometry (GC-MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns that can aid in its identification.[1]

Synthesis of this compound

The most common and well-established method for the synthesis of 2-substituted benzimidazoles, including this compound, is the Phillips-Ladenburg synthesis . This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[6][7]

Reaction Scheme:

Figure 2: General reaction scheme for the Phillips-Ladenburg synthesis.

Experimental Protocol: A Representative Synthesis

The following is a representative, step-by-step methodology for the synthesis of this compound. Note: This is a generalized protocol and may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-phenylenediamine (1 equivalent) and 4-carboxybenzaldehyde (1 equivalent).

-

Solvent and Catalyst: Add a suitable solvent, such as ethanol or a mixture of ethanol and water. An acid catalyst, like a catalytic amount of a mineral acid (e.g., HCl) or an organic acid (e.g., p-toluenesulfonic acid), is often employed to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water) to remove unreacted starting materials and impurities, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol or an ethanol/water mixture.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three key structural components: the benzimidazole ring system, the carboxylic acid group, and the aromatic rings.

-

Benzimidazole Moiety: The benzimidazole ring is a stable aromatic system. The N-H proton is weakly acidic and can be deprotonated with a strong base. The nitrogen atoms can also act as ligands for metal ions.

-

Carboxylic Acid Group: The carboxylic acid functionality is the most reactive site for many chemical transformations. It can undergo typical reactions of carboxylic acids, such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amide Formation: Reaction with amines, often activated by coupling agents (e.g., DCC, EDC), to yield amides. This is a particularly important reaction in drug development for creating libraries of derivatives for structure-activity relationship (SAR) studies.

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

-

Aromatic Rings: Both the benzene ring of the benzimidazole and the benzoic acid ring can undergo electrophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents.

Applications in Drug Development

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic system.[8] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties.[8] The versatility of the benzimidazole ring allows it to interact with various biological targets.

This compound, in particular, serves as a crucial intermediate and a scaffold for the development of novel therapeutic agents. Its bifunctional nature allows for the facile introduction of diverse chemical moieties, enabling the exploration of chemical space and the optimization of pharmacological properties.

As a Scaffold for Kinase Inhibitors:

Protein kinases are a major class of drug targets, particularly in oncology. The benzimidazole core can act as a hinge-binding motif in the ATP-binding pocket of many kinases. The benzoic acid group of this compound provides a convenient handle for the attachment of various side chains that can interact with other regions of the kinase, leading to potent and selective inhibitors. For instance, derivatives of 4-(1H-benzimidazol-2-yl)benzamides have been synthesized and evaluated as potential protein kinase inhibitors.[2]

Figure 3: Workflow for utilizing this compound in the development of kinase inhibitors.

In the Development of Antimicrobial Agents:

The benzimidazole nucleus is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have been investigated for their potential antibacterial and antifungal activities. The ability to modify the carboxylic acid group allows for the fine-tuning of the molecule's properties, such as its lipophilicity and hydrogen bonding capacity, which can influence its antimicrobial potency and spectrum of activity.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound (CAS 66631-29-6) is a versatile and valuable compound for researchers and professionals in drug development and materials science. Its well-defined chemical structure, characterized by the privileged benzimidazole scaffold and a reactive carboxylic acid handle, provides a robust platform for the synthesis of diverse chemical libraries. The established synthetic routes and the broad spectrum of biological activities associated with its derivatives underscore its significance as a key building block in the quest for novel therapeutic agents. This technical guide serves as a comprehensive resource, providing the foundational knowledge necessary to effectively utilize this compound in research and development endeavors.

References

-

PubChem. This compound. Available from: [Link]

-

ResearchGate. 1 H-13 C NMR Spectrum of 4-((3,5-di(1H-benzimidazol-2-yl)phenylimino)methyl)benzoic acid (BIM-PMBA). Available from: [Link]

-

SpectraBase. 4-(1H-benzimidazol-2-ylsulfanyl)benzoic acid - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

SpectraBase. Benzoic acid, 4-(1H-benzimidazol-2-yl)- - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

PubMed Central. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. Available from: [Link]

-

PubMed. N-(4-{[4-(1H-Benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide derivatives as small molecule heparanase inhibitors. Available from: [Link]

-

NIST WebBook. Benzoic acid, 4-(phenylazo)-. Available from: [Link]

-

SpectraBase. benzoic acid, 4-[[[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl]amino]-,butyl ester. Available from: [Link]

-

CoLab. Phillips‐Ladenburg Benzimidazole Synthesis. Available from: [Link]

-

ChemSynthesis. methyl 4-(1H-benzimidazol-2-yl)benzoate. Available from: [Link]

-

mzCloud. Ethyl 4 2 thioxo 2 3 dihydro 1H benzimidazol 1 yl benzoate. Available from: [Link]

-

Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]

-

University of Colorado Boulder. Melting Points. Available from: [Link]

-

PubMed. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Available from: [Link]

-

ResearchGate. The solubility of benzoic acid in seven solvents. Available from: [Link]

-

My Skin Recipes. 4-(1H-IMIDAZOL-4-YL)BENZOIC ACID. Available from: [Link]

-

SteloChem. 4-(1H-Benzo[d]imidazol-2-yl)benzoic acid, 98% Purity, C14H10N2O2, 1 gram. Available from: [Link]

-

PubMed Central. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Available from: [Link]

-

ResearchGate. 4-(Imidazol-1-yl)benzoic acid. Available from: [Link]

-

PubMed Central. 1H-benzimidazol-2-yl]benzoic acid methanol solvate. Available from: [Link]

-

ResearchGate. Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]

-

SciSpace. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Available from: [Link]

-

Journal of Medicinal and Chemical Sciences. Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. Available from: [Link]

-

ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Available from: [Link]

-

PubMed. Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor. Available from: [Link]

Sources

- 1. This compound | C14H10N2O2 | CID 759419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 66631-29-6 [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name and synonyms for 4-(1h-Benzimidazol-2-yl)benzoic acid

An In-Depth Technical Guide to 4-(1H-Benzimidazol-2-yl)benzoic acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a heterocyclic organic compound that has garnered significant attention within the scientific community. At its core, it features a benzimidazole ring system—a fusion of benzene and imidazole—linked to a benzoic acid moiety at the 2-position. This unique structural arrangement is not merely a chemical curiosity; it forms the basis of a "privileged scaffold" in medicinal chemistry. The benzimidazole core is a bioisostere for naturally occurring nucleotides, allowing it to interact with a wide array of biological targets with high affinity.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a Senior Application Scientist's perspective on the molecule's synthesis, characterization, and critical applications. We will explore the causality behind experimental choices, detail self-validating analytical protocols, and ground all claims in authoritative scientific literature.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and physical characteristics is the foundation of all subsequent research and development.

Nomenclature and Identification

The unambiguous identification of this compound is critical for literature searches and regulatory submissions. The standard IUPAC name is This compound [1][2]. However, a variety of synonyms and identifiers are used across chemical databases and commercial suppliers.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 66631-29-6 |

| Molecular Formula | C₁₄H₁₀N₂O₂ |

| PubChem CID | 759419 |

| ChEMBL ID | CHEMBL1619366 |

| Common Synonyms | 2-(4-Carboxyphenyl)benzimidazole |

| 4-(2-Benzimidazolyl)benzoic Acid | |

| 4-(1H-benzo[d]imidazol-2-yl)benzoic acid |

Table 1: Key Identifiers for this compound.[1]

Structural and Physicochemical Profile

The compound's structure dictates its reactivity, solubility, and potential for intermolecular interactions—key factors in both synthesis and biological activity.

| Property | Value | Source |

| Molecular Weight | 238.24 g/mol | PubChem[1] |

| Appearance | Solid (Typical) | ChemScene[2] |

| Boiling Point | 508.5 ± 52.0 °C at 760 mmHg | BOC Sciences[] |

| Density | 1.377 g/cm³ | BOC Sciences[] |

| InChI Key | UMZBLZRCSSUXQR-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=O)O | PubChem[1] |

Table 2: Physicochemical Properties.[1][2][]

Section 2: Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are essential for obtaining high-purity material suitable for research and development.

Rationale for Synthetic Strategy: The Phillips-Ladenburg Condensation

The most direct and widely employed method for synthesizing 2-arylbenzimidazoles is the Phillips-Ladenburg condensation . This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde or ester) under acidic conditions and often with heat.

Expertise & Experience: The choice of this pathway is dictated by its efficiency, reliability, and the ready availability of starting materials. The reaction proceeds by forming a Schiff base intermediate, which then undergoes intramolecular cyclization and dehydration to yield the thermodynamically stable aromatic benzimidazole ring. Using an aldehyde, such as 4-carboxybenzaldehyde, is often preferred over the corresponding carboxylic acid as it can proceed under milder conditions. Polyphosphoric acid (PPA) is a common choice for the acid catalyst and solvent as it effectively promotes the necessary dehydration steps.

Detailed Experimental Protocol

This protocol describes a representative synthesis via the condensation of o-phenylenediamine with 4-carboxybenzaldehyde.

Materials and Equipment:

-

o-Phenylenediamine

-

4-Carboxybenzaldehyde

-

Polyphosphoric Acid (PPA)

-

Sodium Bicarbonate (NaHCO₃) solution, 10% w/v

-

Ethanol

-

Deionized water

-

Round-bottom flask with reflux condenser and heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, combine o-phenylenediamine (1.0 eq) and 4-carboxybenzaldehyde (1.0 eq).

-

Catalyst Addition: Carefully add polyphosphoric acid (approx. 10-15 times the weight of the reactants) to the flask. The PPA acts as both the solvent and the dehydrating acid catalyst.

-

Heating and Reaction: Heat the mixture to 150-160 °C with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After cooling to approximately 80-90 °C, slowly and carefully pour the reaction mixture into a beaker containing a large volume of ice-cold water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization and Filtration: Slowly neutralize the acidic solution by adding 10% sodium bicarbonate solution until the pH is approximately 7-8. The precipitate is then collected by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid thoroughly with deionized water to remove any residual salts.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a solid.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Self-Validation System

Trustworthiness: To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is mandatory. Each technique provides orthogonal information, creating a self-validating system where the collective data unequivocally confirms the final structure.

-

¹H-NMR Spectroscopy: The proton NMR spectrum should display characteristic signals for the aromatic protons. Protons on the benzoic acid ring will appear as two doublets in the ~7.8-8.2 ppm region. The four protons on the benzimidazole's benzene ring will appear as two multiplets in the ~7.2-7.7 ppm range. A broad singlet corresponding to the N-H proton of the imidazole ring is expected further downfield (>12 ppm), and the carboxylic acid proton will also be a broad singlet, often exchanging with trace water in the solvent.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key expected peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), an N-H stretch from the imidazole ring (~3300-3500 cm⁻¹), and C=N stretching vibrations (~1620-1640 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight. For the molecular formula C₁₄H₁₀N₂O₂, the expected exact mass for the [M+H]⁺ ion is approximately 239.0815.

Section 3: Applications in Research and Drug Development

The true value of this compound lies in its role as a foundational building block for creating novel, high-value molecules.

The Benzimidazole Scaffold: A Privileged Core in Medicinal Chemistry

The benzimidazole ring system is considered a "privileged scaffold" because it is a recurring motif in numerous marketed drugs and biologically active compounds.[4] Its utility stems from several key features:

-

Bioisosterism: It can act as a bioisostere for purine nucleobases, enabling it to bind to the active sites of many enzymes.

-

Hydrogen Bonding: The N-H group and the lone pair on the sp² nitrogen act as hydrogen bond donors and acceptors, respectively, facilitating strong interactions with protein targets.

-

Synthetic Tractability: The core is relatively easy to synthesize and can be readily functionalized at multiple positions, allowing for the systematic exploration of chemical space.

Caption: Scaffold-based design starting from the core molecule.

Precursor for Anticancer Agents

The benzimidazole scaffold is a component of numerous anticancer agents.[4] Research has shown that novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols, synthesized from related precursors, exhibit potent cytotoxic activity against various human cancer cell lines, including rectal, bladder, lung, and breast cancer.[5] In some cases, the antiproliferative effects of these derivatives were stronger than the standard chemotherapy drug cisplatin.[5] This highlights the role of this compound as a starting point for developing compounds that may function as kinase inhibitors, tubulin modulators, or other antineoplastic agents.[4]

Scaffold for Antiviral Drug Discovery

The versatility of the benzimidazole core extends to antiviral research.

-

Anti-HCV Agents: Derivatives of 2-arylbenzimidazoles have been identified as potent allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[6] The this compound structure provides the essential pharmacophore for binding to a thumb domain on the enzyme surface.[6]

-

Anti-HIV Agents: In the search for new treatments for Acquired Immunodeficiency Syndrome (AIDS), benzimidazolyl diketo acid derivatives have been designed and synthesized as inhibitors of HIV-1 integrase. This enzyme is responsible for inserting the viral DNA into the host genome, a crucial step in the viral life cycle.[7] The core benzimidazole structure is a key component of these designed inhibitors.

Applications in Materials Science

Beyond pharmaceuticals, the dual functionality of this molecule—a coordinating benzimidazole ring and a carboxylic acid group—makes it an excellent candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[8][9] MOFs are highly porous materials with applications in gas storage, catalysis, and chemical sensing.

Section 4: Safety and Handling

Trustworthiness: Based on available data, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Signal Word: Warning.[2]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.[2]

Conclusion

This compound is far more than a simple chemical reagent. It is a strategically important molecular scaffold that serves as a gateway to a vast chemical space of biologically active compounds and advanced materials. Its robust and scalable synthesis, combined with the proven track record of the benzimidazole core in successful drug candidates, ensures its continued relevance. For researchers in drug discovery, this compound represents a validated starting point for developing novel therapeutics against cancer and viral infections. For materials scientists, it offers a versatile building block for creating functional porous materials. This guide has provided the foundational knowledge and practical protocols necessary to leverage the full potential of this remarkable molecule.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Khattab, S. N., Bekhit, A. A., & Amer, A. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl) aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947. Retrieved from [Link]

-

Baviskar, B., Salode, V., Patil, S., & Khadabadi, S. S. (2009). Synthesis of Novel Benzimidazole Derivatives. Rasayan Journal of Chemistry, 2(1), 186-190. Retrieved from [Link]

-

Karpińska, M. M., Matysiak, J., & Niewiadomy, A. (2011). Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines. Archives of Pharmacal Research, 34(10), 1639–1647. Retrieved from [Link]

-

Banu, S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Dis Dail, 2(3), 1-13. Retrieved from [Link]

-

Karpińska, M. M., Matysiak, J., & Niewiadomy, A. (2011). Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines. Archives of Pharmacal Research, 34(10), 1639-47. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid. Retrieved from [Link]

-

Song, W., et al. (2019). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Current Medicinal Chemistry, 26(32), 5964-5990. Retrieved from [Link]

-

Fassihi, A., et al. (2017). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. Iranian Journal of Pharmaceutical Research, 16(1), 166–178. Retrieved from [Link]

Sources

- 1. This compound | C14H10N2O2 | CID 759419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 66631-29-6 [sigmaaldrich.com]

- 4. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijrpc.com [ijrpc.com]

- 7. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. 4-(1H-Imidazol-1-yl)Benzoic Acid - CD Bioparticles [cd-bioparticles.net]

A Technical Guide to the Fundamental Biological Activities of Benzimidazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core biological activities of benzimidazole carboxylic acids, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural similarity to naturally occurring purines allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects.[1][2][3][4][5] This document, intended for researchers and drug development professionals, will delve into the key mechanisms of action, provide field-proven experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential.

Section 1: The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, formed by the fusion of a benzene ring and an imidazole ring, serves as a versatile scaffold in drug discovery.[2][4][5] This structural motif is present in numerous FDA-approved drugs, highlighting its clinical significance.[6] The addition of a carboxylic acid group, typically at the 2-position, often enhances the biological activity and modulates the pharmacokinetic properties of these compounds.[7][8] The acidic nature of the carboxylic acid group and the amphoteric character of the benzimidazole ring itself contribute to the diverse biological interactions of these molecules.[7][9][10]

This guide will focus on four primary areas of biological activity where benzimidazole carboxylic acids and their derivatives have shown significant promise:

-

Anticancer Activity: Primarily through the inhibition of tubulin polymerization and modulation of key signaling pathways.

-

Anti-inflammatory Activity: Often linked to the inhibition of cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.

-

Antimicrobial Activity: Demonstrating efficacy against a range of bacteria and fungi.

-

Antiviral Activity: Exhibiting inhibitory effects against various viruses, including human cytomegalovirus (HCMV) and coxsackievirus.

Section 2: Anticancer Activity: Disrupting Cellular Proliferation

Benzimidazole derivatives have emerged as a significant class of anticancer agents, with their mechanism of action often revolving around the disruption of microtubule dynamics, a critical process for cell division.[1][11]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Their proper function is crucial for cell division, motility, and intracellular transport.[11] Benzimidazole derivatives can interfere with microtubule formation by binding to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[12][13] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[14][15][16]

Several studies have demonstrated the potent tubulin polymerization inhibitory activity of benzimidazole derivatives. For instance, certain novel benzimidazole and indazole analogues have exhibited strong antiproliferative effects with IC50 values in the nanomolar range, comparable to or even better than established agents like colchicine.[13] The binding interactions of these compounds within the colchicine site have been confirmed through X-ray crystallography.[13]

Caption: Inhibition of Tubulin Polymerization by Benzimidazole Derivatives.

Experimental Protocol: In Vitro Evaluation of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[17]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzimidazole carboxylic acid derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Quantitative Data Summary: Cytotoxicity of Benzimidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7n | SK-Mel-28 | 5.05 ± 0.13 | [15] |

| Compound 7u | SK-Mel-28 | 2.55 - 17.89 | [15] |

| Compound 12b | A2780S | 0.0062 | [13] |

| Compound 12b | A2780/T (paclitaxel-resistant) | 0.0097 | [13] |

| Compound 9 | A549, HeLa, HepG2, MCF-7 | 0.15 - 0.33 | [18] |

Section 3: Anti-inflammatory Activity: Modulating the Inflammatory Response

Benzimidazole carboxylic acids have demonstrated significant anti-inflammatory properties, with their mechanism of action often targeting key players in the inflammatory cascade.[7][8][19]

Mechanism of Action: Inhibition of NF-κB and COX Pathways

The nuclear factor-kappaB (NF-κB) is a family of transcription factors that plays a central role in regulating immune and inflammatory responses.[20] Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases.[21] Certain benzimidazole derivatives have been identified as selective inhibitors of NF-κB activation, particularly the pathway driven by protein kinase C (PKC).[22][23] By inhibiting this pathway, these compounds can suppress the production of pro-inflammatory cytokines like interleukin-2 (IL-2) and interleukin-8 (IL-8).[22]

Another key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which is responsible for the synthesis of prostaglandins, potent inflammatory mediators. The anti-inflammatory effect of some benzimidazole-2-carboxylic acids is suggested to be through the inhibition of prostaglandin synthesis, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[7][8]

Caption: Anti-inflammatory Mechanisms of Benzimidazole Derivatives.

Experimental Protocol: In Vivo Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[7][8]

Principle: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is primarily sustained by prostaglandins and involves the migration of polymorphonuclear cells.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment.

-

Drug Administration: Administer the benzimidazole carboxylic acid derivatives orally (p.o.) at a specific dose (e.g., 100 mg/kg). The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Section 4: Antimicrobial and Antiviral Activities

The benzimidazole scaffold is a cornerstone in the development of anti-infective agents, with derivatives showing a broad spectrum of activity against bacteria, fungi, and viruses.[2][3][24][25]

Antimicrobial Activity

Benzimidazole derivatives exert their antimicrobial effects through various mechanisms, including the inhibition of nucleic acid and protein synthesis, which is plausible due to their structural similarity to purines.[26] They have shown activity against a range of medically relevant bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species.[24][27] The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the benzimidazole ring significantly influence the antimicrobial potency.[24][28]

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth.

-

Serial Dilution: Prepare two-fold serial dilutions of the benzimidazole derivatives in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity

Benzimidazole derivatives have been reported to possess antiviral activity against a variety of viruses.[10][29] For example, certain derivatives have shown potent inhibitory effects against the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRP), an essential enzyme for viral replication.[30] Others have demonstrated significant activity against Coxsackie virus B3 and human cytomegalovirus (HCMV).[10][31]

This assay is used to evaluate the ability of a compound to protect cells from the destructive effects of a virus.

Step-by-Step Methodology:

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., VERO cells) in a 96-well plate.

-

Compound and Virus Addition: Add serial dilutions of the benzimidazole derivatives to the wells, followed by the addition of a known titer of the virus. Include a cell control (cells only), a virus control (cells and virus), and a positive control drug (e.g., ribavirin).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator until the cytopathic effect (CPE) is complete in the virus control wells (typically 3-5 days).

-

CPE Observation and Staining: Observe the wells for the presence or absence of CPE using an inverted microscope. The cell viability can be quantified by staining with a vital stain like crystal violet.

-

Data Analysis: The IC50 (50% inhibitory concentration) is the concentration of the compound that reduces the viral CPE by 50%.

Section 5: Synthesis of Benzimidazole Carboxylic Acids

The synthesis of benzimidazole carboxylic acids can be achieved through several established methods. A common approach is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a dicarboxylic acid or its derivative under acidic conditions.[32][33]

Caption: General Synthesis of Benzimidazole-2-carboxylic Acid.

General Synthetic Protocol

A typical synthesis involves refluxing o-phenylenediamine with an appropriate carboxylic acid in the presence of a strong acid like hydrochloric acid.[32][33] Alternative methods utilize different starting materials and catalysts to improve yields and reaction conditions.[32][34] For instance, reacting o-phenylenediamine with various aromatic aldehydes followed by an oxidation step is another viable route.[32][33]

Conclusion

Benzimidazole carboxylic acids and their derivatives represent a highly versatile and pharmacologically significant class of compounds. Their ability to interact with diverse biological targets, including tubulin, NF-κB, and various microbial and viral enzymes, underscores their potential in the development of new therapeutic agents for cancer, inflammation, and infectious diseases. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge required to explore and advance the therapeutic applications of this promising chemical scaffold.

References

- Inhibition of protein kinase C-driven nuclear factor-kappaB activation: synthesis, structure-activity relationship, and pharmacological profiling of pathway specific benzimidazole probe molecules. (2010). PubMed.

- Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. (2025). PubMed.

- Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023).

- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (n.d.). MDPI.

- Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. (n.d.). SciSpace.

- Methods for Synthesizing Benzimidazole Carboxylic Acids. (n.d.).

- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). PMC - NIH.

- Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023). PubMed.

- Selective benzimidazole inhibitors of the antigen receptor-mediated NF-kappaB activation p

- Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. (2025).

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Unknown Source.

- Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2021).

- synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. (n.d.). Unknown Source.

- Exploration of 2-benzylbenzimidazole scaffold as novel inhibitor of NF-κB. (2016). PubMed.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm

- Synthesis of benzimidazole-2-carboxylic acid. (n.d.). PrepChem.com.

- Benchmarking the Anticancer Potency of Benzimidazole Derivatives: A Compar

- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry.

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central.

- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). Unknown Source.

- Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (n.d.). PMC.

- Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. (n.d.). PMC - NIH.

- Review of benzimidazole derivatives and their biological activity. (2024). Unknown Source.

- Synthesis of some new benzimidazolecarboxamides and evaluation of their antimicrobial activity. (n.d.). PubMed.

- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform

- Design, synthesis, and antiviral properties of 2-aryl-1H-benzimidazole-4-carboxamide deriv

- Biological activities of benzimidazole derivatives: A review. (n.d.).

- A Brief Review of The Biological Activities of Benzimidazole Deriv

- Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules. (2010).

- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). Unknown Source.

- Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules. (2025).

- A benzimidazolecarboxamide derivative as an anticancer drug. (n.d.).

- (PDF) A Review on Benzimidazole and it's Biological Activities. (2021).

- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (2024). R Discovery.

- Synthesis and Antimicrobial Activity of Some New Benzimidazole Deriv

- Recent achievements in the synthesis of benzimidazole deriv

- Preparation and in vitro Antimicrobial Evaluation of some Substituted Benzimidazole Derivatives. (2025).

- A REVIEW ON BENZIMIDAZOLE AND ITS BIOLOGICAL ACTIVITIES. (2022). IJCRT.org.

- Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (2024). Unknown Source.

- Benzimidazole derivatives with antiviral activity. (n.d.).

- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). Unknown Source.

- Benzimidazole as a promising antiviral heterocyclic scaffold: a review. (2021). SciSpace.

- Full article: Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. (n.d.). Unknown Source.

- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (n.d.). NIH.

- Synthesis and Anticancer Potential of New Benzimidazole Theranostic. (n.d.). PMC - NIH.

Sources

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Review of benzimidazole derivatives and their biological activity. [wisdomlib.org]

- 3. ijsart.com [ijsart.com]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Selective benzimidazole inhibitors of the antigen receptor-mediated NF-kappaB activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of protein kinase C-driven nuclear factor-kappaB activation: synthesis, structure-activity relationship, and pharmacological profiling of pathway specific benzimidazole probe molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. isca.me [isca.me]

- 26. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

- 30. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Design, synthesis, and antiviral properties of 2-aryl-1H-benzimidazole-4-carboxamide derivatives [journal.hep.com.cn]

- 32. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 34. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

A Technical Guide to the Research Applications of 4-(1H-Benzimidazol-2-yl)benzoic Acid

Abstract

4-(1H-Benzimidazol-2-yl)benzoic acid (BBA) is a bifunctional organic molecule featuring a benzimidazole heterocycle linked to a benzoic acid moiety.[1][2] This unique structural arrangement makes it a compound of significant interest across multiple scientific disciplines. The benzimidazole core is a well-established pharmacophore, recognized as a structural isostere of natural purines, allowing it to interact with various biological macromolecules like enzymes and receptors.[3][4] Concurrently, the carboxylic acid group provides a reactive handle for chemical modification and acts as a potent coordinating ligand for metal ions. This guide provides an in-depth exploration of BBA's potential research applications, focusing on its utility as a scaffold in medicinal chemistry for developing novel anticancer and antimicrobial agents, and as a versatile organic linker for the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs). We present the scientific rationale behind these applications, detailed experimental workflows, and protocols to facilitate further investigation by researchers in drug discovery and materials science.

Introduction to this compound (BBA)

Chemical Structure and Properties

This compound is a stable, aromatic organic compound. Its structure combines the rigidity and hydrogen-bonding capabilities of the benzimidazole ring with the acidic and coordinating properties of the benzoic acid group.

-

Molecular Formula: C₁₄H₁₀N₂O₂[2]

-

Molecular Weight: 238.24 g/mol [2]

-

IUPAC Name: this compound[2]

-

Synonyms: 2-(4-carboxyphenyl)benzimidazole[2]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂O₂ | PubChem CID 759419[2] |

| Molecular Weight | 238.24 g/mol | PubChem CID 759419[2] |

| XLogP3-AA | 2.8 | PubChem CID 759419[2] |

| Hydrogen Bond Donor Count | 2 | PubChem CID 759419 |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID 759419 |

Synthesis Overview

The most common and direct synthesis of BBA and its derivatives involves the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative.[5] Specifically, this compound can be synthesized via the Phillips-Ladenburg reaction by heating o-phenylenediamine with 4-carboxybenzaldehyde or terephthalic acid in the presence of an acid catalyst, such as polyphosphoric acid or hydrochloric acid.

Significance of the Constituent Moieties

The research potential of BBA stems directly from its two key functional components:

-

The Benzimidazole Ring: This heterocyclic system is a "privileged scaffold" in medicinal chemistry. Its structural similarity to purine enables it to bind to a wide array of enzymatic targets.[3][4] Benzimidazole derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6][7][8]

-

The Benzoic Acid Group: This functional group serves two primary roles. First, it acts as a versatile chemical handle, allowing for derivatization to modulate the molecule's physicochemical properties (e.g., solubility, lipophilicity) or to attach it to other molecular fragments. Second, the carboxylate can act as a strong coordinating ligand (linker) for metal ions, making BBA an excellent building block for coordination polymers and Metal-Organic Frameworks (MOFs).[9][10]

Core Application: A Scaffold in Anticancer Drug Discovery

Scientific Rationale

The benzimidazole core is a cornerstone in the development of anticancer therapeutics due to its ability to interfere with multiple pathways crucial for cancer cell proliferation and survival.[4][11] Its planar structure allows it to intercalate with DNA, and its derivatives are known to inhibit key enzymes like topoisomerases and various kinases, or disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][11] The benzoic acid moiety on BBA offers a strategic point for modification to enhance selectivity and potency against specific cancer cell lines.[12]

In Vitro Anticancer Screening Workflow

A systematic approach is required to evaluate BBA and its derivatives for anticancer potential. The primary goal is to determine cytotoxicity against cancer cell lines and establish a preliminary therapeutic window by comparing effects on non-malignant cells.

Caption: Workflow for in-vitro screening of BBA for anticancer activity.

Detailed Protocol: Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound by measuring the metabolic activity of cells.[13][14]

1. Preparation of Reagents:

- BBA Stock Solution: Prepare a 10-50 mM stock solution of BBA in sterile DMSO. Store in aliquots at -20°C.[13]

- MTT Solution: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS). Filter-sterilize and protect from light.

- Culture Medium: Use the appropriate complete medium (e.g., DMEM with 10% FBS) for the chosen cell line.

2. Cell Seeding:

- Culture cancer cells (e.g., MCF-7 breast cancer) to ~80% confluency.

- Trypsinize and count the cells.

- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

- Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

3. Compound Treatment:

- Prepare serial dilutions of the BBA stock solution in a complete culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM.

- Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.[13]

- Remove the old medium from the cells and add 100 µL of the medium containing the BBA dilutions. Include a vehicle control (medium with DMSO only) and a blank control (medium only).

- Incubate for 48-72 hours.[13]

4. MTT Assay and Data Acquisition:

- Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13][15]

- Carefully remove the medium.

- Add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.[13]

- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Subtract the absorbance of the blank wells from all other wells.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage viability against the log of the BBA concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[14]

Core Application: A Scaffold in Antimicrobial Drug Discovery

Scientific Rationale

The benzimidazole scaffold is also prominent in antimicrobial research.[7][16] Its derivatives are known to inhibit key bacterial processes, such as DNA synthesis (via DNA gyrase inhibition) and cell wall formation. The structural similarity to purine nucleosides allows these compounds to be mistakenly incorporated or to block essential metabolic pathways in microbes.[3][4] BBA can serve as a starting point for the synthesis of a library of compounds to be screened against pathogenic bacteria and fungi.

In Vitro Antimicrobial Screening Workflow

The primary objective is to determine the lowest concentration of BBA or its derivatives that can inhibit the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution MIC Assay

This method is a standardized and widely used technique to determine the MIC of an antimicrobial agent against bacteria.[17][18][19]

1. Preparation of Materials:

- BBA Stock Solution: Prepare a high-concentration stock (e.g., 1280 µg/mL) in a suitable solvent (like DMSO) and then dilute to twice the highest desired test concentration in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[20]

- Bacterial Strains: Use quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and clinical isolates.

- Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[19][20] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[20]

2. Assay Procedure:

- Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

- Add 200 µL of the BBA working solution (twice the highest concentration) to well 1.

- Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[20]

- Well 11 serves as the growth control (no BBA), and well 12 serves as the sterility control (no bacteria).

- Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.[20]

3. Incubation and Interpretation:

- Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[20]

- Following incubation, visually inspect the wells for turbidity (bacterial growth).

- The MIC is the lowest concentration of BBA that completely inhibits visible growth of the organism.[18][19]

Core Application: Linker for Metal-Organic Frameworks (MOFs)

Scientific Rationale

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic ligands (linkers).[21] BBA is an ideal candidate for a linker due to its rigid structure and the presence of two distinct coordination sites: the carboxylate group and the nitrogen atoms of the benzimidazole ring.[10] The choice of metal and the geometry of the BBA linker can direct the assembly of MOFs with specific topologies, pore sizes, and functionalities, making them suitable for applications in gas storage, separation, and heterogeneous catalysis.[22][23]

MOF Synthesis Workflow

Solvothermal synthesis is the most common method for producing high-quality MOF crystals.[22][23] This involves heating the metal salt and the BBA linker in a sealed vessel at a temperature above the solvent's boiling point.

Caption: General workflow for the solvothermal synthesis of a BBA-based MOF.

Detailed Protocol: Solvothermal Synthesis of a Zinc-BBA MOF

This protocol provides a representative example for synthesizing a MOF using BBA as the organic linker.

1. Reagent Preparation:

- Dissolve this compound (BBA) and a metal salt, such as Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O), in a suitable solvent system. A common solvent is N,N-Dimethylformamide (DMF). The molar ratio of metal to linker is a critical parameter to optimize (e.g., 1:1 or 2:1).

2. Reaction Setup:

- Combine the solutions of the metal salt and the BBA linker in a Teflon-lined stainless-steel autoclave.[22]

- Seal the autoclave tightly.

3. Crystallization:

- Place the sealed autoclave in a programmable oven.

- Heat the vessel to a specific temperature (typically between 80°C and 150°C) and hold for a period of 24 to 72 hours to allow for crystal formation.[24]

- After the reaction is complete, allow the oven to cool slowly to room temperature.

4. Product Isolation and Activation:

- Carefully open the autoclave and collect the crystalline product by filtration or centrifugation.

- Wash the collected crystals multiple times with fresh solvent (e.g., DMF, followed by a more volatile solvent like ethanol) to remove any unreacted starting materials trapped within the pores.[22]

- Activate the MOF by removing the guest solvent molecules from the pores. This is typically achieved by heating the sample under a dynamic vacuum.[22]

5. Characterization:

- Confirm the crystalline phase and purity of the synthesized MOF using Powder X-ray Diffraction (PXRD).

- Assess the thermal stability using Thermogravimetric Analysis (TGA).

- Determine the porosity and surface area of the activated MOF using nitrogen sorption experiments (BET analysis).[23]

Conclusion and Future Directions